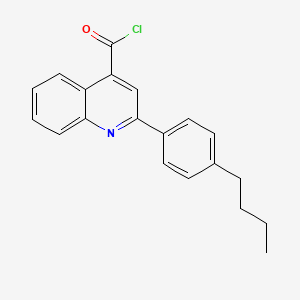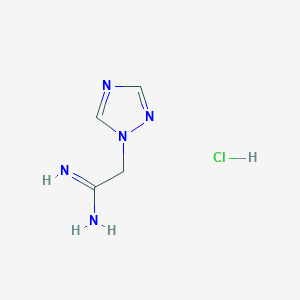
8-(2,5-Dichlorophenyl)-8-oxooctanoic acid
Vue d'ensemble
Description
8-(2,5-Dichlorophenyl)-8-oxooctanoic acid, also known as 8-DCPOA, is a phenolic derivative of octanoic acid. It is a synthetic compound that has been widely studied for its potential applications in scientific research. In
Applications De Recherche Scientifique
Carbonyl Reductase Inhibition
The compound 8-(2,5-Dichlorophenyl)-8-oxooctanoic acid is related to the family of cyanoximes, specifically oximino(2,6-dichlorophenyl)acetonitrile (H(2,6-diCl-PhCO)). These compounds have been identified as potent inhibitors of Carbonyl Reductase, an enzyme involved in developing resistance to anticancer treatments and in the production of cardiotoxic derivatives of anthracyclines used in medicine. Such compounds represent a subclass of oximes with potential biological activity, with potential implications in cancer treatment resistance (Adu Amankrah et al., 2021).
Intramolecular Hydrogen Bonding and Tautomerism
Studies have examined compounds like 1,8-Di[N-2-oxyphenyl-salicylidene]-3,6-dioxaoctane, which have structural similarities to 8-(2,5-Dichlorophenyl)-8-oxooctanoic acid. These studies focus on understanding intramolecular hydrogen bonding and tautomerism in Schiff bases, which are crucial for the stability and reactivity of such compounds. This research provides insights into the behavior of these compounds in different solvents and their potential applications in creating new molecular structures (Yıldız et al., 1998).
Metabolism in Liver
Research on similar compounds, like 8-Cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid, has been conducted to evaluate medium-chain fatty acid metabolism in the liver. These studies are crucial for understanding how the liver metabolizes various compounds, which can have significant implications in medical diagnostics and treatment strategies (Lee et al., 2004).
Molecular Docking and Biological Activities
Molecular docking studies of derivatives, such as 4-[(2, 5– dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid, provide insights into the interaction of these compounds with biological targets. These studies are significant for the development of new pharmaceuticals and understanding the biological activities of these compounds (Vanasundari et al., 2018).
Propriétés
IUPAC Name |
8-(2,5-dichlorophenyl)-8-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2O3/c15-10-7-8-12(16)11(9-10)13(17)5-3-1-2-4-6-14(18)19/h7-9H,1-6H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGYUOUBWNZATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CCCCCCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645420 | |
| Record name | 8-(2,5-Dichlorophenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898791-33-8 | |
| Record name | 8-(2,5-Dichlorophenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[4-(Biphenyl-2-yloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1372817.png)
![1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1372819.png)




![6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one](/img/structure/B1372824.png)
